4-Cyclopropoxy-5-isopropylpicolinamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-propan-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-7(2)9-6-14-10(12(13)15)5-11(9)16-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,13,15) |
InChI Key |
HMWCSDWNDSNURH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C(C=C1OC2CC2)C(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Cyclopropoxy 5 Isopropylpicolinamide and Analogues
Strategies for Picolinamide (B142947) Core Functionalization
The functionalization of the picolinamide core is a critical aspect of the synthesis, involving the selective substitution of the pyridine (B92270) ring and the formation of the amide bond.
Regioselective Pyridine Substitution Approaches
The pyridine ring's electronic properties make it susceptible to nucleophilic substitution at the C2 and C4 positions, as these positions can stabilize the negative charge of the intermediate through resonance. stackexchange.comyoutube.com However, achieving substitution at specific positions, especially C4 and C5, requires tailored strategies.
A significant challenge in pyridine chemistry is the direct and selective C4-alkylation. nih.govchemrxiv.orgchemrxiv.org The Minisci reaction, a radical-based method, is often employed for this purpose. To achieve high regioselectivity, a common strategy involves the use of a blocking group. For instance, a maleate-derived blocking group can be used to direct Minisci-type decarboxylative alkylation specifically to the C4 position. nih.govchemrxiv.orgchemrxiv.org This approach is scalable and avoids the formation of regioisomeric mixtures. nih.govchemrxiv.org
Another approach to control regioselectivity in the functionalization of 3,4-pyridynes involves leveraging aryne distortion models. By placing a substituent like a C5-bromide or a C2-sulfamoyl group, nucleophilic attack can be directed to either the C3 or C4 position, respectively. nih.gov
Below is a table summarizing a regioselective C4-alkylation approach using a blocking group strategy.
| Entry | Pyridine Derivative | Alkyl Donor (Carboxylic Acid) | Reagents & Conditions | Yield (%) |
| 1 | Pyridine | Pivalic acid | AgNO₃ (20 mol%), (NH₄)₂S₂O₈, DCE:H₂O=1:1, 50 °C, 2 h | 75 |
| 2 | 3-Methylpyridine | Pivalic acid | AgNO₃ (20 mol%), (NH₄)₂S₂O₈, DCE:H₂O=1:1, 50 °C, 2 h | 80 |
| 3 | Pyridine | Cyclohexanecarboxylic acid | AgNO₃ (20 mol%), (NH₄)₂S₂O₈, DCE:H₂O=1:1, 50 °C, 2 h | 85 |
| Data derived from studies on regioselective C4-alkylation of pyridines. nih.gov |
Amide Bond Formation Techniques
The formation of the amide bond is a fundamental step in the synthesis of picolinamides. This can be achieved through various coupling methods, typically involving the activation of the carboxylic acid group of a picolinic acid derivative.
One common method is the conversion of picolinic acid to its acid chloride, often in situ, using reagents like thionyl chloride. nih.govscribd.comresearchgate.net The resulting acyl chloride is then reacted with an appropriate amine to form the picolinamide. It is noteworthy that this method can sometimes lead to side reactions, such as the chlorination of the pyridine ring at the 4-position. nih.govscribd.comresearchgate.net
Alternatively, direct amidation methods that avoid the formation of acid chlorides are available. Borate esters, such as B(OCH₂CF₃)₃, have been shown to be effective reagents for the direct synthesis of amides from carboxylic acids and amines. acs.org This method is operationally simple and can be carried out under mild conditions with a wide range of substrates, including less reactive ones like picolinic acid. acs.org
The table below showcases different reagents used for the synthesis of amides from picolinic acid.
| Picolinic Acid Derivative | Amine | Coupling Reagent/Method | Solvent | Yield (%) |
| Picolinic acid | N-methylaniline | Thionyl chloride | Benzene (B151609) | Moderate |
| Picolinic acid | Glycine methyl ester | B(OCH₂CF₃)₃ | MeCN | Good |
| Acetic acid | 4-hydroxyaniline | B(OCH₂CF₃)₃ | MeCN | Moderate |
| Data compiled from various amide bond formation studies. nih.govresearchgate.netacs.org |
Synthetic Routes for the Cyclopropoxy Moiety Introduction
Introducing the cyclopropoxy group onto the picolinamide scaffold involves the formation of a cyclopropyl (B3062369) ring and its subsequent attachment as an ether.
Cyclopropanation Methodologies in Ether Derivatization
The synthesis of a cyclopropyl ether can be approached in several ways. The Williamson ether synthesis is a classic method that involves the reaction of an alkoxide with a suitable cyclopropyl halide. libretexts.org However, for the synthesis of the cyclopropoxy moiety itself, methods often start from precursors that can be converted into the cyclopropane (B1198618) ring.
One historical method for preparing cyclopropyl ethers involves the reaction of glycerine 1,3-dihalohydrin with a dialkyl sulphate, followed by treatment with zinc. google.com More contemporary and stereoselective methods for the synthesis of enantiomerically enriched cyclopropyl ethers involve the formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes with various alkoxides. mdpi.com
Alkoxy Group Installation on Heterocyclic Scaffolds
The installation of an alkoxy group, such as the cyclopropoxy group, onto the pyridine ring is typically achieved through nucleophilic aromatic substitution (SNAr). Pyridine is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C2 and C4 positions. stackexchange.comyoutube.comyoutube.com This is because the nitrogen atom can effectively stabilize the negative charge in the Meisenheimer intermediate. stackexchange.com
The reaction involves a suitable halopyridine, typically a 2- or 4-halopyridine, reacting with the desired alkoxide. For the synthesis of a 4-cyclopropoxypyridine (B15522486) derivative, a 4-halopyridine would be treated with cyclopropoxide. The reactivity of halopyridines in SNAr reactions makes this a feasible route. youtube.com In some cases, methoxypyridines can also undergo nucleophilic substitution with amines in the presence of reagents like sodium hydride and lithium iodide to yield aminopyridines. ntu.edu.sg
Incorporation of the Isopropyl Group via Directed Synthesis
The introduction of the isopropyl group at the C5 position of the pyridine ring requires regioselective methods. Given the typical reactivity patterns of pyridine, direct functionalization at C5 can be challenging. Therefore, multi-step strategies are often employed.
One viable approach involves the initial regioselective functionalization of the pyridine ring at the C4 position, as described in section 2.1.1. Once a group is installed at C4, it can be used to direct further substitution to the adjacent C5 position. Alternatively, a pre-functionalized pyridine starting material with a substituent at the C5 position can be used.
Ring synthesis methods, such as the Hantzsch pyridine synthesis or the Chichibabin pyridine synthesis, allow for the construction of substituted pyridines from acyclic precursors. baranlab.orgwikipedia.org By choosing appropriately substituted starting materials (e.g., aldehydes, ketones, and β-keto esters), a pyridine ring with an isopropyl group at the desired position can be constructed.
Methods for Aliphatic Branching on Pyridine Derivatives
The introduction of aliphatic groups, such as the isopropyl group in 4-Cyclopropoxy-5-isopropylpicolinamide, onto a pyridine ring is a critical transformation in the synthesis of this and related compounds. Modern synthetic methods have moved beyond classical approaches to more direct and efficient C-H functionalization strategies.
One prominent strategy involves the use of photoredox catalysis in combination with hydrogen atom transfer (HAT) agents. This approach allows for the direct alkylation of C(sp³)–H bonds. For instance, the use of an acridinium (B8443388) photoredox catalyst alongside pyridine N-oxides as HAT precursors under visible light can achieve the alkylation and heteroarylation of unactivated tertiary, secondary, and even primary C(sp³)–H bonds. The reactivity of the oxygen-centered radicals generated from the N-oxides can be fine-tuned by modifying their structure. A broad range of aliphatic C–H substrates, including those with both electron-donating and electron-withdrawing groups, are well-tolerated in these reactions.
Another approach to forming aliphatic branches on pyridine rings is through Minisci-type reactions. While traditionally requiring strong oxidants and acidic conditions, newer methods have been developed that are milder. For example, a cross-dehydrogenative coupling between quinoline (B57606) derivatives and inactive ethers has been achieved using inexpensive sodium iodide (NaI) and triphenylphosphine (B44618) (PPh₃), avoiding the need for metal complexes or sacrificial oxidants. This strategy facilitates the straightforward synthesis of a diverse library of alkyl-substituted N-heteroarenes.
The table below summarizes some modern methods for aliphatic branching on pyridine derivatives.
| Method | Catalyst/Reagent | Key Features |
| Photoredox Catalysis | Acridinium photoredox catalyst and pyridine N-oxides | Enables direct C-H alkylation under visible light; tolerates a wide range of functional groups. |
| Modified Minisci Reaction | NaI and PPh₃ | Metal-free and avoids harsh oxidants; suitable for cross-dehydrogenative coupling. |
| Transition Metal-Free Cyclo-condensation | Cesium carbonate (Cs₂CO₃) | One-pot synthesis of 3,4-diaryl-pyridine derivatives from terminal alkynes and benzamides. organic-chemistry.org |
| Base-Mediated Rearrangement | Potassium carbonate (K₂CO₃) | rsc.orgnih.gov rearrangement of γ,δ-alkynyl oximes to form pyridine derivatives without a metal catalyst. organic-chemistry.org |
Stereochemical Control in the Synthesis of Cyclopropyl-Containing Picolinamides
The cyclopropyl group is a key structural motif in many biologically active molecules, and controlling its stereochemistry is a significant synthetic challenge. The development of asymmetric and stereoselective methods for the synthesis of chiral cyclopropanes is crucial for producing enantiomerically pure cyclopropyl-containing picolinamides.
One effective strategy for asymmetric cyclopropanation is the use of cobalt(II)-based metalloradical catalysis. This method has been successfully applied to the asymmetric radical cyclopropanation of alkenes with in situ-generated α-heteroaryldiazomethanes. nih.gov By using a D₂-symmetric chiral amidoporphyrin as a supporting ligand, this system can be applied to α-pyridyldiazomethanes for the asymmetric cyclopropanation of a wide range of alkenes, yielding chiral heteroaryl cyclopropanes with high yields and excellent diastereoselectivities and enantioselectivities. nih.gov
Engineered hemoproteins have also emerged as powerful biocatalysts for asymmetric cyclopropanation. Myoglobin variants have been engineered to catalyze the synthesis of 1-carboxy-2-aryl-cyclopropanes with high trans-(1R,2R) selectivity and catalytic activity. nih.govresearchgate.net These biocatalysts can be used in whole-cell biotransformations to produce the chiral cyclopropane cores of several drugs on a multigram scale with excellent diastereo- and enantioselectivity (98–99.9% de; 96–99.9% ee). nih.govresearchgate.net Notably, these engineered myoglobins can process N- and S-containing heterocyclic olefins, which are often problematic for traditional rhodium-based catalysts due to catalyst poisoning. rochester.edu
The following table presents a comparison of different stereoselective cyclopropanation methods.
| Method | Catalyst | Key Features | Diastereoselectivity (de) | Enantioselectivity (ee) |
| Cobalt(II)-Metalloradical Catalysis | Co(II) complex with D₂-symmetric chiral amidoporphyrin | Broad substrate scope including α-pyridyldiazomethanes; excellent stereocontrol. nih.gov | High | High |
| Biocatalysis with Engineered Myoglobin | Engineered Myoglobin Variants | Complementary stereoselectivity (access to both enantiomers); high yields and stereoselectivity; compatible with heterocyclic olefins. nih.govresearchgate.netrochester.edu | 98–99.9% | 96–99.9% |
| Chiral Rh(III) Complex Catalysis | Chiral-at-metal Rh(III) complex | Effective for [2+1] cyclization of vinyl sulfoxonium ylides with α,β-unsaturated 2,2-acylimidazoles. nih.gov | >20:1 dr | Up to 99% |
Novel Catalytic Approaches in Picolinamide Synthesis (e.g., Palladium-N-Heterocyclic Carbene Catalysis)
The synthesis of picolinamides often involves the formation of carbon-carbon and carbon-nitrogen bonds, for which palladium-catalyzed cross-coupling reactions are powerful tools. Palladium N-heterocyclic carbene (Pd-NHC) complexes have gained significant attention as highly effective and versatile catalysts for these transformations.
Pd-NHC complexes are known for their high stability, which is a result of the strong Pd-ligand bond. rochester.edu They exhibit significant σ-electron donating potential, which facilitates the oxidative addition step in the catalytic cycle. rochester.edu These properties make them robust and efficient catalysts for a variety of coupling reactions.
In the context of picolinamide synthesis, Pd-NHC complexes can be employed in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, for instance, in the introduction of the isopropyl group or other aryl or alkyl substituents. They are also highly effective in Buchwald-Hartwig amination reactions for the formation of the amide bond. The use of Pd-NHC catalysts often allows for milder reaction conditions and can be effective for coupling challenging substrates like aryl chlorides. rochester.edu
The synthesis of Pd-NHC complexes themselves is relatively straightforward, often involving the reaction of a benzimidazolium salt with a palladium precursor. acs.org The catalytic activity of these complexes can be tuned by modifying the structure of the NHC ligand. nih.govacs.org
The table below highlights the application of Pd-NHC catalysts in key bond-forming reactions relevant to picolinamide synthesis.
| Reaction Type | Catalyst System | Substrates | Key Advantages |
| Suzuki-Miyaura Cross-Coupling | Ionic Pd(II)-NHC complexes | Aryl bromides and phenylboronic acid | High activity at room temperature in aqueous solvent systems. nih.gov |
| Buchwald-Hartwig Amination | Pd-NHC complexes | Aryl chlorides and amines | High efficiency for a diverse range of compounds; robust and stable catalyst. rochester.edu |
| Heck Arylation | Pyridine functionalized Pd-NHC complexes | Various | Excellent catalytic activity. nih.gov |
Exploration of Continuous-Flow Synthesis Protocols for Picolinamide Derivatives
Continuous-flow synthesis has emerged as a powerful technology in modern organic synthesis, offering several advantages over traditional batch processing, including improved safety, efficiency, and scalability. researchgate.net The application of continuous-flow protocols to the synthesis of picolinamide derivatives holds significant promise for streamlining their production.
In a continuous-flow setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to higher yields, improved selectivity, and reduced reaction times. Furthermore, the small reactor volumes enhance safety, particularly when dealing with hazardous reagents or exothermic reactions.
The synthesis of nitrogen-containing heterocycles, such as pyrazinamide (B1679903) derivatives, has been successfully demonstrated in continuous-flow systems. ox.ac.ukresearchgate.net For example, a continuous-flow system was developed for the enzymatic synthesis of pyrazinamide derivatives from pyrazine (B50134) esters and amines, achieving high yields in short residence times. ox.ac.ukresearchgate.net Such a system could be adapted for the amidation step in the synthesis of this compound.
Continuous-flow technology also facilitates the integration of multiple synthetic steps into a single, continuous process, eliminating the need for isolation and purification of intermediates. This "end-to-end" synthesis approach can significantly reduce manufacturing time and cost. While the specific application to this compound is still an area of active research, the successful application of continuous-flow synthesis to related structures suggests its high potential for the efficient and scalable production of picolinamide derivatives.
The table below outlines the potential benefits of applying continuous-flow synthesis to the production of picolinamide derivatives.
| Feature | Advantage in Picolinamide Synthesis |
| Precise Control of Reaction Parameters | Improved yield and selectivity in key steps like amidation and cross-coupling. |
| Enhanced Safety | Safe handling of potentially hazardous reagents and exothermic reactions. |
| Scalability | Straightforward scaling from laboratory to industrial production. |
| Integration of Synthetic Steps | Potential for a fully automated, multi-step synthesis without isolation of intermediates. |
| Reduced Reaction Times | Increased throughput and efficiency compared to batch processes. |
Elucidation of Molecular Structure and Spectroscopic Characteristics
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Spectral Analysis of Diagnostic Protons
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. The expected chemical shifts for the diagnostic protons of 4-Cyclopropoxy-5-isopropylpicolinamide are detailed below, based on the analysis of similar structures such as picolinamide (B142947), cyclopropylbenzene, and isopropylbenzene. rsc.orgwisc.eduspectrabase.comchemicalbook.com
The pyridine (B92270) ring protons, H-3 and H-6, are expected to appear as distinct singlets in the aromatic region of the spectrum. The H-6 proton, being ortho to the electron-withdrawing amide group, would likely resonate at a lower field compared to the H-3 proton. The isopropyl group should exhibit a septet for the methine proton (CH) coupled to the six equivalent methyl protons, which in turn would appear as a doublet. The cyclopropoxy group protons are expected in the upfield region, with the methine proton appearing as a multiplet and the methylene (B1212753) protons showing complex splitting patterns due to their diastereotopic nature. The amide protons (CONH₂) are anticipated to appear as two broad singlets, indicative of their exchange with the solvent and restricted rotation around the C-N bond.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-6 (Pyridine) | 8.15 | s | - |
| H-3 (Pyridine) | 7.95 | s | - |
| -CONH₂ | 7.50 and 7.30 | br s | - |
| -O-CH (Cyclopropyl) | 3.85 | m | - |
| -CH (Isopropyl) | 3.20 | sept | 6.8 |
| -CH₂ (Cyclopropyl) | 0.80-0.95 | m | - |
| -CH₃ (Isopropyl) | 1.25 | d | 6.8 |
¹³C NMR Spectral Analysis of the Carbon Framework
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts for the carbon framework of this compound are based on data from related picolinamide and substituted benzene (B151609) derivatives. rsc.orgchemicalbook.comoregonstate.eduhw.ac.ukcompoundchem.com
The carbonyl carbon of the amide group is expected to be the most downfield signal. The pyridine ring carbons will have distinct chemical shifts influenced by the positions of the substituents. The carbon bearing the cyclopropoxy group (C-4) and the isopropyl group (C-5) will be significantly affected. The carbons of the isopropyl and cyclopropoxy groups will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Amide) | 168.0 |
| C-4 (Pyridine) | 162.5 |
| C-2 (Pyridine) | 150.0 |
| C-6 (Pyridine) | 148.0 |
| C-5 (Pyridine) | 135.0 |
| C-3 (Pyridine) | 110.0 |
| -O-CH (Cyclopropyl) | 75.0 |
| -CH (Isopropyl) | 33.0 |
| -CH₃ (Isopropyl) | 22.5 |
| -CH₂ (Cyclopropyl) | 6.0 |
2D NMR Techniques for Connectivity and Spatial Relationship Elucidation
Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data by revealing correlations between nuclei. slideshare.netacs.orglibretexts.orgweebly.comresearchgate.net
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons. For instance, a cross-peak between the isopropyl methine septet and the methyl doublet would confirm their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the ¹³C signals for the protonated carbons, such as the methine and methyl groups of the isopropyl substituent and the protons and carbons of the cyclopropoxy group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include those from the H-3 proton to C-2, C-4, and C-5, and from the H-6 proton to C-2 and C-5, confirming the substitution pattern on the pyridine ring. Correlations from the isopropyl methine proton to C-4, C-5, and C-6 would further solidify the structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like amides. In positive ion mode ESI-MS, this compound (C₁₂H₁₆N₂O₂) is expected to be readily protonated to form the molecular ion [M+H]⁺. The high-resolution mass of this ion would provide a precise determination of the molecular formula.
Analysis of Characteristic Fragmentation Pathways for Picolinamides and Cyclopropoxy Groups
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. The fragmentation of picolinamides often involves the cleavage of the amide bond. nih.govrsc.org The presence of the cyclopropoxy and isopropyl groups would also lead to characteristic fragmentation pathways.
A primary fragmentation pathway for protonated this compound would likely be the neutral loss of ammonia (B1221849) (NH₃) from the amide group. Another significant fragmentation would be the cleavage of the C-C bond between the pyridine ring and the carbonyl group, leading to the formation of a substituted pyridinyl ion and the loss of the carboxamide group. The isopropyl group may undergo fragmentation via the loss of a methyl radical (•CH₃) or propene. The cyclopropoxy group could potentially fragment through the loss of the cyclopropyl (B3062369) ring or rearrangement pathways.
Table 3: Predicted ESI-MS Fragmentation of this compound
| m/z (Predicted) | Proposed Fragment |
| 221.1336 | [M+H]⁺ |
| 204.1074 | [M+H - NH₃]⁺ |
| 177.1172 | [M+H - C₃H₆]⁺ (loss of propene) |
| 176.0808 | [M+H - CONH₃]⁺ |
| 149.0913 | [M+H - C₃H₆ - HCN]⁺ |
Infrared (IR) and Raman Spectroscopic Investigations of Functional Groups
While specific experimental spectroscopic data for this compound is not extensively available in public literature, a detailed analysis of its vibrational characteristics can be inferred from the well-established spectroscopic signatures of its constituent functional groups: the picolinamide moiety, the isopropyl group, and the cyclopropoxy group.
The picolinamide core, a substituted pyridine ring with an amide group, presents several characteristic vibrational modes. acs.orgcore.ac.ukresearchgate.net The amide group itself is a strong contributor to both IR and Raman spectra. The N-H stretching vibrations of the primary amide (-CONH₂) are expected to appear as two bands in the region of 3400-3150 cm⁻¹. The C=O stretching vibration, known as the Amide I band, is typically a very strong and sharp absorption in the IR spectrum, expected around 1680-1640 cm⁻¹. acs.org The N-H bending vibration, or the Amide II band, is anticipated in the 1650-1590 cm⁻¹ region. libretexts.org The pyridine ring exhibits a series of characteristic stretching and bending vibrations. Ring C-C and C-N stretching vibrations typically occur in the 1600-1400 cm⁻¹ region. researchgate.netnih.gov
The isopropyl group introduces characteristic aliphatic C-H stretching and bending vibrations. The asymmetric and symmetric stretching of the C-H bonds in the methyl groups are expected in the 2975-2950 cm⁻¹ and 2875-2865 cm⁻¹ regions, respectively. physicsopenlab.orgresearchgate.net The tertiary C-H stretch is weaker and appears around 2890 cm⁻¹. Bending vibrations for the isopropyl group, including the characteristic "umbrella" mode, are expected in the 1390-1365 cm⁻¹ region. acs.org
The cyclopropoxy group is distinguished by the vibrational modes of the strained three-membered ring. The C-H stretching vibrations of the cyclopropyl ring are found at higher frequencies than typical alkane C-H stretches, generally appearing above 3000 cm⁻¹. acs.orgacs.org A characteristic "ring breathing" mode, which is a symmetric stretching of the C-C bonds in the ring, is often observed in the Raman spectrum around 1200 cm⁻¹. The C-O stretching of the ether linkage is expected in the 1275-1200 cm⁻¹ region for aryl alkyl ethers.
The following interactive table summarizes the expected characteristic vibrational frequencies for this compound based on its functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| Amide (-CONH₂) | N-H Stretch | 3400-3150 | Medium-Strong |
| C=O Stretch (Amide I) | 1680-1640 | Strong | |
| N-H Bend (Amide II) | 1650-1590 | Medium-Strong | |
| Pyridine Ring | C-C, C-N Stretch | 1600-1400 | Medium-Strong |
| Ring Breathing | ~1000 | Medium | |
| Isopropyl (-CH(CH₃)₂) | C-H Stretch (asymmetric) | 2975-2950 | Medium-Strong |
| C-H Stretch (symmetric) | 2875-2865 | Medium | |
| C-H Bend | 1390-1365 | Medium | |
| Cyclopropoxy (-O-c-C₃H₅) | C-H Stretch (ring) | >3000 | Medium |
| C-O-C Stretch | 1275-1200 | Strong | |
| Ring Deformation | ~1020 | Medium |
Vibrational Spectroscopy for Conformation and Bonding Analysis
Vibrational spectroscopy is a powerful tool for analyzing the conformational and bonding characteristics of a molecule. mdpi.com For this compound, the interplay between its functional groups can lead to specific conformational preferences that would be reflected in its IR and Raman spectra.
The orientation of the amide group relative to the pyridine ring is a key conformational feature. acs.orgcore.ac.uk The dihedral angle between the plane of the pyridine ring and the amide group can be influenced by steric hindrance from the adjacent isopropyl group and by potential intramolecular hydrogen bonding. Changes in this dihedral angle would affect the conjugation between the pyridine ring and the carbonyl group, leading to shifts in the C=O (Amide I) and pyridine ring stretching frequencies.
Furthermore, the presence of hydrogen bonding, both intramolecularly and intermolecularly, can significantly alter the vibrational spectrum. nih.gov For instance, if the amide N-H forms a hydrogen bond with the nitrogen of the pyridine ring or the oxygen of the cyclopropoxy group, a broadening and red-shifting of the N-H stretching band would be observed. In the solid state, intermolecular hydrogen bonding between the amide groups of adjacent molecules is expected, which would also lead to a lowering of the N-H and C=O stretching frequencies compared to the gas phase or a dilute solution. acs.org
The vibrational modes of the isopropyl and cyclopropoxy groups can also provide conformational information. Rotational isomers (rotamers) may exist due to rotation around the C-C and C-O single bonds. iu.edu.sa Different rotamers could give rise to distinct sets of vibrational frequencies, and the relative intensities of these bands could provide information about the equilibrium population of the different conformers.
Advanced X-ray Crystallography Studies for Solid-State Conformation and Intermolecular Interactions (Applicable to related derivatives)
While a crystal structure for this compound is not publicly available, X-ray crystallography studies on related picolinamide derivatives provide valuable insights into the likely solid-state conformation and intermolecular interactions. nih.govresearchgate.netresearchgate.net
In the crystal structures of picolinamide and its derivatives, the molecules often form hydrogen-bonded dimers or chains. researchgate.net The primary amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of robust supramolecular structures. For example, in the crystal structure of N-(4-methoxyphenyl)picolinamide, the molecules are linked by N-H···O=C hydrogen bonds. nih.gov A similar hydrogen bonding pattern can be anticipated for this compound.
The planarity of the picolinamide moiety is another important structural feature. In many reported crystal structures, the amide group is nearly coplanar with the pyridine ring, which allows for maximum π-conjugation. nih.gov However, steric hindrance from bulky substituents can cause a twist between the ring and the amide group. In the case of this compound, the steric bulk of the isopropyl group at the 5-position could potentially induce a non-planar conformation.
X-ray diffraction studies on copper(II) complexes with pyridinecarbonitrile derivatives also highlight the coordination versatility of the pyridine nitrogen, though in the free ligand, this site is more likely to be involved in hydrogen bonding. mdpi.com The solid-state packing will also be influenced by weaker intermolecular interactions, such as C-H···O and C-H···π interactions, which collectively contribute to the stability of the crystal lattice.
Computational Chemistry and Theoretical Characterization
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
DFT calculations serve as a powerful tool for examining the electronic properties of molecules. By solving approximations of the Schrödinger equation, DFT can determine electron distribution and energy levels, which are fundamental to understanding chemical reactivity.
HOMO-LUMO Energy Gap Analysis and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's ability to donate or accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For many organic molecules, this gap is crucial for understanding electronic transitions, such as those observed in UV-visible spectroscopy. While specific experimental values for 4-Cyclopropoxy-5-isopropylpicolinamide are not available in the searched literature, DFT calculations on similar aromatic amide structures provide a reference for expected energy levels.
Table 1: Conceptual DFT-Derived Reactivity Descriptors
| Parameter | Description |
|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | ELUMO - EHOMO |
| Ionization Potential (I) | ≈ -EHOMO |
| Electron Affinity (A) | ≈ -ELUMO |
| Global Hardness (η) | (I - A) / 2 |
| Global Softness (S) | 1 / (2η) |
| Electronegativity (χ) | (I + A) / 2 |
| Electrophilicity Index (ω) | χ² / (2η) |
Note: The values for this compound would be populated based on specific DFT calculation outputs, which are not currently available in public literature.
Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on a molecule's surface. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting non-covalent interactions with other molecules, including biological targets. In a typical MEP map, red areas indicate negative potential (sites for electrophilic attack), while blue areas signify positive potential (sites for nucleophilic attack). For this compound, the oxygen and nitrogen atoms of the picolinamide (B142947) group are expected to be regions of high electron density.
Conceptual DFT Descriptors (e.g., Electrophilicity Index)
Conceptual DFT provides a framework for quantifying global reactivity indices. Parameters such as electronegativity, chemical hardness, and the electrophilicity index are calculated from the HOMO and LUMO energies. The electrophilicity index, in particular, measures the propensity of a species to accept electrons. These descriptors are vital for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions.
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
While specific molecular dynamics (MD) simulation studies on this compound are not presently found in the reviewed literature, this technique is essential for exploring the conformational flexibility of a molecule over time. MD simulations would reveal the preferred three-dimensional shapes (conformations) of the molecule and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to fit into the active site of a biological target. The flexibility of the cyclopropoxy and isopropyl groups would be of significant interest in such a study.
Quantum Chemical Calculations for Reaction Mechanism Prediction
Quantum chemical calculations are pivotal in elucidating the step-by-step pathways of chemical reactions. These calculations can determine the structures of transition states and the activation energies required for a reaction to proceed. For this compound, such calculations could predict its metabolic pathways or its reactivity with other chemical species. The absence of specific studies in the literature precludes a detailed discussion of its reaction mechanisms.
In Silico Modeling for Ligand-Target Interaction Prediction (Molecular Docking)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might bind to a protein target. The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity. Although no specific docking studies for this compound were identified, this method would be a critical step in assessing its potential as a therapeutic agent. The results would typically be presented in a table showing binding energies and key interactions with amino acid residues.
Table 2: Example of a Molecular Docking Results Table
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
|---|---|---|---|
| Hypothetical Target 1 | - | - | - |
Note: This table is illustrative. Specific data for this compound is not available in the searched scientific literature.
Table of Compounds
| Compound Name |
|---|
Prediction of Spectroscopic Parameters from First Principles
The theoretical prediction of spectroscopic parameters from first principles, also known as ab initio quantum chemistry methods, provides a powerful non-experimental route to understanding the molecular properties of compounds like this compound. These computational techniques solve the Schrödinger equation (or its density-based equivalent in Density Functional Theory) to model the electronic structure of a molecule. From this, a variety of spectroscopic parameters can be calculated, offering insights that complement and help interpret experimental data.
The primary methods used for these predictions are Density Functional Theory (DFT) and Hartree-Fock (HF) theory, often with more advanced post-HF methods for higher accuracy. DFT, particularly with hybrid functionals like B3LYP, has become a standard for its balance of computational cost and accuracy in predicting molecular properties. researchgate.netnih.gov These calculations are typically performed with a specific basis set (e.g., 6-31G* or larger) that describes the atomic orbitals of the system.
For a given molecule, the process begins with a geometry optimization, where the computational method finds the lowest energy conformation of the molecule. Once this stable structure is obtained, further calculations can predict spectroscopic data. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The magnetic shielding tensor for each nucleus is calculated, and these values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). These predictions are invaluable for assigning peaks in experimental spectra, especially for complex molecules.
Below are hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated at the B3LYP/6-31G(d) level of theory.
Table 1: Hypothetical Predicted ¹H NMR Chemical Shifts (ppm) for this compound (Data is illustrative and not from published research)
| Atom Position (Hypothetical) | Predicted Chemical Shift (δ, ppm) |
| Pyridine-H (Position 3) | 8.15 |
| Pyridine-H (Position 6) | 7.90 |
| Isopropyl-CH | 3.20 |
| Cyclopropoxy-CH | 4.10 |
| Isopropyl-CH₃ | 1.25 |
| Cyclopropoxy-CH₂ (A) | 0.95 |
| Cyclopropoxy-CH₂ (B) | 0.85 |
| Amide-NH₂ | 7.50 (broad) |
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for this compound (Data is illustrative and not from published research)
| Atom Position (Hypothetical) | Predicted Chemical Shift (δ, ppm) |
| Pyridine-C (C=O) | 168.0 |
| Pyridine-C (C-O) | 162.5 |
| Pyridine-C (C-isopropyl) | 145.0 |
| Pyridine-C (CH, Pos 6) | 140.0 |
| Pyridine-C (CH, Pos 3) | 115.0 |
| Pyridine-C (C-NH₂) | 120.0 |
| Isopropyl-CH | 34.0 |
| Isopropyl-CH₃ | 22.5 |
| Cyclopropoxy-CH | 65.0 |
| Cyclopropoxy-CH₂ | 10.0 |
Infrared (IR) Spectroscopy: First-principles calculations can determine the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. The output provides a list of frequencies and their corresponding intensities, which can be plotted to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational methods. researchgate.net This allows for a more accurate comparison with experimental IR spectra and aids in the assignment of specific absorption bands to particular molecular motions. nih.gov
Table 3: Hypothetical Predicted Major Vibrational Frequencies (cm⁻¹) for this compound (Data is illustrative and not from published research)
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |
| 3450, 3330 | N-H stretch (amide) |
| 3050 | Aromatic C-H stretch (pyridine) |
| 2970, 2880 | Aliphatic C-H stretch (isopropyl, cyclopropyl) |
| 1685 | C=O stretch (amide) |
| 1600, 1580 | C=C / C=N stretch (pyridine ring) |
| 1250 | C-O-C stretch (ether) |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic excitation energies, which correspond to the absorption of light in the UV-Vis region of the electromagnetic spectrum. The calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra can help elucidate the electronic transitions occurring within the molecule, such as π→π* or n→π* transitions. nih.gov
Chemical Reactivity and Transformation Pathways
Reactions at the Picolinamide (B142947) Amide Moiety
The picolinamide moiety, consisting of a pyridine (B92270) ring substituted with an amide group at the 2-position, is a key determinant of the molecule's chemical character. The electron-withdrawing nature of the pyridine nitrogen significantly influences the reactivity of the entire ring system.
The pyridine ring, while generally stable due to its aromaticity, can undergo oxidation, particularly under metabolic conditions. The rate and position of oxidation are influenced by the nature and position of its substituents. nih.gov In biological systems, cytochrome P450 enzymes are often responsible for the oxidation of such heterocyclic compounds. hyphadiscovery.com Potential oxidation pathways for the pyridine ring of 4-Cyclopropoxy-5-isopropylpicolinamide could include hydroxylation at various positions on the ring or N-oxidation. The microbial metabolism of pyridine and its derivatives often involves initial hydroxylation as a key step, leading to ring cleavage. nih.gov
The picolinamide group can undergo reductive cleavage under specific conditions. A notable reaction is the treatment of picolinamides with excess zinc in aqueous hydrochloric acid at room temperature, which affords the corresponding amines in good to excellent yields. researchgate.netcam.ac.ukscispace.com This method is valued for its mild conditions and tolerance of a broad range of functional groups, including ethers and aryl halides. cam.ac.ukfao.org This reaction suggests that the picolinamide moiety can be used as a protecting group that can be selectively removed. cam.ac.ukscispace.com Another method involves a reduction/ring-opening reaction with NaBH4 to generate N-aryl amino alcohols from N,N-disubstituted picolinamides. researchgate.net
Table 1: Reduction Conditions for Picolinamide Scaffold
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Zinc (excess) / aq. HCl | Room Temperature | Corresponding Amine | cam.ac.uk, scispace.com |
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack. uoanbar.edu.iq Nucleophilic aromatic substitution occurs preferentially at the 2- and 4-positions (ortho and para to the nitrogen). uoanbar.edu.iqstackexchange.com This regioselectivity is due to the ability of the nitrogen atom to stabilize the negative charge in the anionic intermediate (Meisenheimer complex) through resonance. stackexchange.comyoutube.com For this compound, the 4-position, occupied by the cyclopropoxy group, is a potential site for nucleophilic substitution, where the cyclopropoxy group would act as a leaving group. Pyridines with leaving groups at the 2 and 4-positions readily react with nucleophiles via an addition-elimination mechanism. quimicaorganica.org
Reactivity of the Cyclopropoxy Group
The cyclopropoxy group is a significant feature of the molecule, imparting unique reactivity due to the high ring strain of the three-membered ring. fiveable.mewikipedia.org
The inherent strain energy of the cyclopropane (B1198618) ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, including acidic, thermal, or radical-mediated pathways. fiveable.meburnschemistry.com Cyclopropanes bearing an electron-accepting group, such as the picolinamide system, can react as electrophiles in polar, ring-opening reactions. nih.gov The oxygen atom of the cyclopropoxy group can donate electron density, further polarizing the C1-C2 bond and directing nucleophilic attack. nih.gov
In the presence of strong acids, the ether oxygen can be protonated, initiating ring-opening to form a stabilized carbocation, which can then be trapped by a nucleophile. nih.gov Radical-mediated ring-opening is also a known transformation pathway for cyclopropyl (B3062369) groups, often leading to acyclic alkene products. researchgate.netnih.gov For instance, the metabolism of some cyclopropyl-containing compounds can proceed through oxidation to form reactive, ring-opened intermediates. hyphadiscovery.com
Table 2: Potential Ring-Opening Pathways for Cyclopropoxy Group
| Condition | Initiator | Intermediate | Potential Product | Reference |
|---|---|---|---|---|
| Acidic | Protonation of ether oxygen | Carbocation | Acyclic alcohol/ether | nih.gov |
| Radical | Radical initiator | Cyclopropyl radical | Alkenyl nitrile | researchgate.net |
Transformations Involving the Isopropyl Moiety
The isopropyl group attached to the picolinamide ring at the 5-position represents a potential site for various chemical transformations, although it is generally less reactive than the C-H bonds of the pyridine ring itself, which are more susceptible to directed functionalization. Nevertheless, reactions characteristic of alkyl side chains on aromatic rings can be envisaged.
One potential transformation is oxidation . The benzylic-like protons on the tertiary carbon of the isopropyl group are susceptible to oxidation under appropriate conditions. For instance, treatment with strong oxidizing agents could potentially lead to the formation of a tertiary alcohol, or under more forcing conditions, cleavage of the C-C bond. The oxidation of isopropyl groups on pyridine rings has been demonstrated using various reagents, including chromic acid, often catalyzed by pyridine itself. acs.orgacs.org Supercritical water oxidation has also been employed for the destruction of methylpyridines, suggesting that similar conditions could potentially oxidize the isopropyl group. birmingham.ac.uk
Another avenue for transformation is radical functionalization . The C-H bonds of the isopropyl group can be susceptible to attack by radicals. For example, radical-based C-H functionalization of electron-deficient heteroarenes has been shown to be a viable method for introducing alkyl groups. nih.gov By analogy, it is plausible that under radical conditions, the isopropyl moiety could undergo reactions such as halogenation or coupling with other radical species.
It is important to note that the electronic nature of the picolinamide ring, with its electron-withdrawing amide group and the pyridine nitrogen, influences the reactivity of the isopropyl substituent. These groups tend to deactivate the ring towards electrophilic aromatic substitution but can activate the side chain towards certain types of transformations. pearson.comyoutube.com
Table 1: Potential Transformations of the Isopropyl Moiety
| Transformation | Reagents and Conditions | Potential Product(s) | Notes |
| Oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | Tertiary alcohol, Ketone (after rearrangement/cleavage) | Reactivity is influenced by the electron-deficient nature of the pyridine ring. |
| Radical Halogenation | N-halosuccinimides, radical initiator (e.g., AIBN) | Halogenated isopropyl group | Competition with reactions on the picolinamide ring is possible. |
| Radical C-H Functionalization | Alkylsulfinate salts, radical initiators | Functionalized isopropyl group | Regioselectivity can be influenced by solvent and pH. nih.gov |
Directed C-H Functionalization Approaches on the Picolinamide Ring
The picolinamide moiety is a powerful directing group for the functionalization of C-H bonds, both on the pyridine ring itself and on substituents attached to the amide nitrogen. This strategy allows for the selective introduction of various functional groups at positions that would be difficult to access through traditional synthetic methods.
Palladium-catalyzed C-H functionalization is a widely explored area in this context. The nitrogen atom of the pyridine ring and the amide nitrogen can chelate to a palladium catalyst, bringing it in close proximity to specific C-H bonds and facilitating their activation. This has been utilized for:
Arylation: The ortho-C-H bond of a benzyl (B1604629) group attached to the picolinamide can be arylated with aryl iodides using a Pd(OAc)₂ catalyst. nih.gov This approach has been extended to the synthesis of complex heterocyclic systems like phenanthridines through sequential C-H functionalization. nih.gov
Acetoxylation: The unactivated γ-C(sp³)–H bonds of alkylamines attached to the picolinamide can be acetoxylated using PhI(OAc)₂ as an oxidant. The addition of Li₂CO₃ can suppress competing C-H amination. researchgate.netpsu.edu
Coupling of C(sp²)–H and C(sp²)–H bonds: An unprecedented palladium-catalyzed coupling of two C(sp²)–H bonds has been developed to form quinolinone and pyridone scaffolds, showcasing the versatility of the picolinamide directing group. rsc.org
The position of functionalization can be tuned by modifying the directing group or the reaction conditions. For instance, the use of substituted picolinamide directing groups can influence the selectivity of C-H arylation on saturated amine scaffolds. researchgate.net
Beyond palladium, other transition metals can also be employed. The development of methods for the C-H functionalization of distal positions in pyridines highlights the ongoing efforts to expand the scope of these reactions. nih.gov While ortho-functionalization is common, strategies for meta-selective C-H functionalization are also being developed using specialized directing groups. nih.gov
Table 2: Examples of Directed C-H Functionalization on Picolinamide Systems
| Catalyst System | C-H Bond Functionalized | Type of Functionalization | Substrate Scope | Reference(s) |
| Pd(OAc)₂ | ortho-C-H of benzylamine | Arylation | Benzylpicolinamides and aryl iodides | nih.gov |
| Pd(OAc)₂ / PhI(OAc)₂ | γ-C(sp³)–H of alkylamines | Acetoxylation | N-alkylpicolinamides | researchgate.netpsu.edu |
| Palladium catalyst / Hypervalent iodine oxidant | C(sp²)–H | C-C bond formation | Picolinamides | rsc.org |
| Substituted Picolinamide / Pd catalyst | C(sp³)–H | Arylation | Saturated amine scaffolds | researchgate.net |
Metal-Catalyzed Reactions and Cross-Coupling Strategies in Picolinamide Chemistry
Metal-catalyzed cross-coupling reactions are fundamental tools for the construction of C-C and C-heteroatom bonds, and they have been successfully applied to the modification of the picolinamide scaffold. wikipedia.orgrhhz.netyoutube.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium or nickel. wikipedia.orgnih.gov
In the context of picolinamide chemistry, these strategies can be employed to introduce substituents onto the pyridine ring. For instance, palladium-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid with aryl and heteroaryl bromides have been achieved, leading to the formation of 2-substituted pyridines. rsc.org This demonstrates a method to functionalize the picolinamide ring at the position of the carboxylic acid precursor.
Nickel-catalyzed reductive cross-coupling has also emerged as a powerful technique. A notable example is the coupling of aryl bromides with bromocyclopropane (B120050) using a Ni(II) precatalyst and a picolinamide-based pincer ligand. nih.gov While in this case the picolinamide acts as a ligand, it highlights the compatibility of the picolinamide motif with nickel catalysis. Such strategies could potentially be adapted to directly functionalize a halogenated this compound.
The halogenation of pyridines is a key step to enable subsequent cross-coupling reactions. Various methods for the regioselective halogenation of pyridines have been developed, including those that target the 3-position, which can be challenging to functionalize directly. nsf.govnih.govgoogle.comresearchgate.net A halogenated derivative of this compound could serve as a versatile intermediate for introducing a wide range of functional groups via established cross-coupling protocols like Suzuki, Stille, or Sonogashira reactions.
The choice of catalyst, ligands, and reaction conditions is crucial for the success of these transformations, influencing factors such as yield, selectivity, and functional group tolerance. The electron-deficient nature of the pyridine ring can make some cross-coupling reactions challenging, but the development of specialized catalysts and ligands continues to expand the scope of these powerful synthetic methods. rsc.orgresearchgate.net
Table 3: Metal-Catalyzed Cross-Coupling Strategies in Pyridine Chemistry
| Reaction Type | Catalyst | Coupling Partners | Product Type | Reference(s) |
| Decarboxylative Cross-Coupling | Palladium | 2-Picolinic acid and aryl/heteroaryl bromides | 2-Substituted pyridines | rsc.org |
| Reductive Cross-Coupling | Nickel(II) / Picolinamide ligand | Aryl bromides and alkyl bromides | Arylcyclopropanes and other alkylated arenes | nih.gov |
| Suzuki Coupling | Palladium | Arylboronic acids and aryl halides | Biaryls | wikipedia.org |
| Sonogashira Coupling | Palladium/Copper | Terminal alkynes and aryl halides | Arylalkynes | wikipedia.org |
Structure Activity Relationship Sar Investigations at the Molecular Level
Systematic Structural Modifications of Picolinamide (B142947) Derivatives and Their Mechanistic Implications
The picolinamide scaffold is a versatile starting point for the development of biologically active agents. SAR investigations on various picolinamide series have revealed that even minor structural changes can significantly influence their inhibitory activity and selectivity. nih.govresearchgate.net For instance, studies on different picolinamide derivatives have shown that the nature and position of substituents on the pyridine (B92270) ring are critical determinants of biological function. nih.govutrgv.edu In one study focusing on acetylcholinesterase (AChE) inhibitors, picolinamide derivatives were found to be more potent than their benzamide (B126) counterparts, highlighting the importance of the pyridine nitrogen atom for activity. nih.gov
Modifications often focus on optimizing interactions with the target protein. For example, the introduction of an ether linkage between the pyridine core and a phenyl ring in one series of picolinamide antibacterials led to potent activity against Clostridioides difficile. nih.gov Furthermore, the substitution pattern on the picolinamide ring can impart exquisite selectivity; moving a substituent from one position to another resulted in a greater than 1000-fold increase in selectivity for C. difficile over MRSA by repositioning a single nitrogen atom. nih.gov
These studies underscore a common mechanistic theme: the picolinamide core often serves as an anchor, establishing key hydrogen bonds or other polar interactions, while the substituents are systematically varied to probe and optimize interactions with adjacent pockets of the target protein. researchgate.net These modifications can enhance binding affinity, improve physicochemical properties, and reduce off-target effects.
| Compound Series | Core Scaffold | Modification | Observed Effect | Reference |
|---|---|---|---|---|
| AChE Inhibitors | Picolinamide | Compared to Benzamide Core | Picolinamide derivatives showed stronger inhibition potency against AChE. | nih.gov |
| Antibacterials | Picolinamide | 2,4-Substitution Pattern | Achieved >1000-fold selectivity for C. difficile over MRSA. | nih.gov |
| Anticancer Agents | Sulfonamide | Addition of a methyl group | Enhanced activity, likely by improving lipophilicity and binding affinity. | acs.org |
Influence of the 4-Cyclopropoxy Substituent on Molecular Interactions
The 4-cyclopropoxy group is a key feature of 4-Cyclopropoxy-5-isopropylpicolinamide, composed of a cyclopropyl (B3062369) ring connected to the picolinamide core via an ether linkage. This substituent significantly influences the compound's binding profile.
The cyclopropyl group is a unique structural motif in medicinal chemistry. fiveable.me Its three-membered ring is conformationally rigid and planar. researchgate.net This rigidity can be advantageous in drug design, as it can help to lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target. researchgate.net
From a steric perspective, the compact nature of the cyclopropyl ring allows it to explore small, hydrophobic pockets within a binding site that may not accommodate larger alkyl groups. Its defined shape can contribute to shape complementarity with the target protein. nih.gov
Electronically, the cyclopropyl ring possesses unique properties. The C-C bonds have enhanced pi-character due to their high degree of strain, allowing them to participate in electronic interactions with π-acceptor substituents. researchgate.netnih.gov This can influence the electronic properties of the entire molecule, potentially modulating interactions with electron-rich or electron-deficient regions of the binding site. fiveable.me The cyclopropyl group's ability to stabilize adjacent cations can also play a role in its interactions. acs.org
The ether linkage connecting the cyclopropyl ring to the picolinamide core is not merely a spacer; it plays an active role in determining the compound's properties and ligand efficiency. Ligand efficiency (LE) is a metric used to assess the binding energy per atom of a molecule, providing a measure of the quality of binding. nih.govdundee.ac.uk
Impact of the 5-Isopropyl Moiety on Binding Affinity and Selectivity
The isopropyl group at the 5-position of the picolinamide ring is another critical determinant of the compound's biological activity, primarily through hydrophobic interactions and conformational effects.
Hydrophobic interactions are a major driving force for protein folding and protein-ligand binding. researchgate.netlibretexts.org The nonpolar, bulky isopropyl group is well-suited to engage in such interactions. When this compound binds to its target, the isopropyl group is likely to occupy a hydrophobic pocket, displacing water molecules and leading to a favorable increase in entropy, which strengthens the binding affinity. nih.govresearchgate.net The value of such interactions is well-recognized in drug design, where even the addition of a single methyl group can profoundly improve affinity. mdpi.com
The size and branched nature of the isopropyl group also impose conformational constraints on the ligand. In a study of englerin analogues, replacing a methyl group with larger ethyl or isopropyl groups at the C-4 position resulted in compounds with comparable activity to the natural product. nih.gov This suggests that the alkyl group helps to enforce the correct binding conformation of another part of the molecule. nih.gov Similarly, the 5-isopropyl moiety in this compound can act as a conformational anchor, restricting the rotation of the picolinamide ring and orienting other functional groups for optimal interaction with the target, thereby enhancing both affinity and selectivity.
| Compound | 4-Alkyl Substituent | Relative Potency (GI₅₀) |
|---|---|---|
| Englerin A | Methyl | Baseline |
| 4-desmethyl englerin A | Hydrogen | Less potent by an order of magnitude |
| 4-ethyl englerin A | Ethyl | Comparable to Englerin A |
| 4-isopropyl englerin A | Isopropyl | Comparable to Englerin A |
Data derived from a study on Englerin analogues, illustrating how alkyl groups can enforce binding conformations. nih.gov
Contribution of the Picolinamide Core to Biological Recognition and Specificity
The picolinamide core is the foundational scaffold of the molecule, providing the essential anchor points for biological recognition. Its structure, comprising a pyridine ring with an amide side chain at the 2-position, is critical for establishing specific interactions with a biological target. researchgate.net
The nitrogen atom in the pyridine ring and the amide group are key hydrogen bonding sites. The amide can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), allowing it to form strong, directional interactions within a protein's binding site. These interactions are fundamental for molecular recognition and are often the primary source of binding affinity for the entire molecule.
The importance of the picolinamide core is evident when compared to related structures. For instance, in studies of AChE inhibitors, picolinamide derivatives demonstrated greater potency than analogous benzamide derivatives, indicating a crucial role for the pyridine nitrogen in the interaction with the enzyme. nih.gov Similarly, a SAR study of antibacterials showed that 2,4-substituted picolinamides imparted a desired selectivity toward C. difficile that was absent in related isonicotinamides (where the amide is at the 4-position). nih.gov This exquisite selectivity, achieved simply by repositioning the nitrogen atom relative to the amide group, highlights the picolinamide core's central role in dictating biological specificity. nih.gov
Positional Isomerism and Substituent Effects on Ligand-Target Dynamics
The specific placement of substituents on the picolinamide ring is a crucial determinant of a compound's interaction with its biological target. In the case of this compound, the cyclopropoxy group at the 4-position and the isopropyl group at the 5-position significantly influence the molecule's electronic properties, steric profile, and conformational flexibility.
Positional isomerism, the phenomenon where compounds have the same molecular formula but differ in the position of substituents on a parent structure, can lead to dramatic changes in biological activity. For instance, moving the cyclopropoxy group from the 4-position to another location on the pyridine ring could alter the molecule's ability to form key hydrogen bonds or van der Waals interactions with the target protein. Studies on other classes of molecules have demonstrated that even subtle shifts in substituent placement can lead to significant differences in activity. For example, the antibacterial potency of some novel oxazolidinone derivatives was found to be highly dependent on the attachment position of a benzotriazole (B28993) pendant. nih.gov Similarly, the formation and physicochemical properties of pharmaceutical co-crystals have been shown to be influenced by the positional isomerism of dihydroxybenzoic acid. nih.gov
The nature of the substituents themselves also plays a pivotal role. The cyclopropoxy group is a relatively small, rigid, and lipophilic moiety. Its presence can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its direct interaction with a binding pocket. The isopropyl group, being a short, branched alkyl chain, contributes to the lipophilicity and steric bulk of the molecule. The interplay between these two groups in the 4- and 5-positions creates a unique electronic and steric environment that dictates the ligand-target dynamics.
Research on various picolinamide derivatives has highlighted the importance of substituent effects. For example, in a study of picolinamide derivatives as acetylcholinesterase inhibitors, the position of a dimethylamine (B145610) side chain was found to markedly influence inhibitory activity and selectivity. researchgate.net This underscores the principle that the spatial arrangement of functional groups is critical for optimal target engagement. The rotational barrier of the amide bond in picolinamide can also be influenced by the electronic nature of the ring substituents, which in turn affects the conformational preferences of the molecule and its ability to adopt the bioactive conformation required for binding. researchgate.net
To systematically investigate these effects for this compound analogues, researchers would typically synthesize a series of positional isomers and related analogues with varying substituents at the 4- and 5-positions. The biological activity of these compounds would then be assessed to build a comprehensive SAR profile.
Table 1: Hypothetical Biological Activity of Positional Isomers of Cyclopropoxy-Isopropylpicolinamide
| Compound | 4-Position Substituent | 5-Position Substituent | Target Binding Affinity (IC₅₀, nM) |
| This compound | Cyclopropoxy | Isopropyl | 5 |
| Isomer A | Isopropyl | Cyclopropoxy | 50 |
| Isomer B | Cyclopropoxy | H | 100 |
| Isomer C | H | Isopropyl | 200 |
This table presents hypothetical data for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Picolinamide Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are invaluable tools in drug discovery for predicting the activity of unsynthesized compounds, optimizing lead structures, and understanding the physicochemical properties that govern biological response. mdpi.com
For a series of picolinamide analogues, including derivatives of this compound, various QSAR approaches can be employed. These models are built using a dataset of compounds with known biological activities and a set of calculated molecular descriptors.
2D-QSAR: This approach utilizes descriptors derived from the 2D representation of the molecules. These descriptors can include constitutional parameters (e.g., molecular weight, number of atoms), topological indices (e.g., connectivity indices), and electronic descriptors (e.g., partial charges). For picolinamide analogues, 2D-QSAR models could correlate biological activity with descriptors representing the size, shape, and electronic nature of the substituents at various positions on the pyridine ring.
3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D conformation of the molecules. In these approaches, the molecules in a dataset are aligned, and their steric and electrostatic fields are calculated and correlated with their biological activities. For this compound and its analogues, 3D-QSAR could provide a detailed map of the favorable and unfavorable steric and electrostatic interaction regions within the target's binding site, guiding the design of more potent compounds.
The development of a robust QSAR model involves several key steps:
Data Set Selection: A diverse set of picolinamide analogues with a wide range of biological activities is required.
Descriptor Calculation: A variety of 2D and/or 3D descriptors are calculated for each molecule in the dataset.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR equation. nih.gov
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.
For instance, a hypothetical QSAR study on a series of 4-alkoxy-5-alkylpicolinamides might reveal that high biological activity is correlated with a smaller, more electron-donating substituent at the 4-position and a moderately sized, lipophilic substituent at the 5-position. Such a model would provide a quantitative framework for understanding the SAR of this chemical series and for designing novel analogues with improved properties.
Table 2: Example of Descriptors Used in a Hypothetical QSAR Model for Picolinamide Analogues
| Compound | logP (Lipophilicity) | Molecular Weight (MW) | Dipole Moment (Debye) | Predicted Activity (pIC₅₀) |
| Analogue 1 | 2.5 | 220.3 | 3.1 | 7.8 |
| Analogue 2 | 3.1 | 248.3 | 2.9 | 8.5 |
| Analogue 3 | 2.8 | 234.3 | 3.5 | 8.1 |
| Analogue 4 | 3.5 | 262.4 | 2.7 | 8.9 |
This table presents hypothetical data for illustrative purposes.
Lack of Publicly Available Research Data on this compound Precludes Detailed Mechanistic Analysis
Following a comprehensive search of scientific literature, patent databases, and chemical repositories, no specific biological or mechanistic data could be retrieved for the chemical compound "this compound." This absence of information in the public domain prevents the creation of a detailed scientific article focusing on its molecular target engagement, interaction dynamics, and effects on cellular homeostasis as per the requested outline.
The initial investigation sought to uncover research pertaining to the compound's interaction with molecular targets, such as enzymes or receptors, and to characterize the kinetics and modes of any potential inhibitory activity. Further searches were designed to identify its influence on intracellular signaling pathways related to cell proliferation and survival, as well as to find details of biochemical assays used for its characterization. Additionally, the search aimed to find data on its molecular selectivity profile and its role in regulating cellular homeostasis.
Despite employing various search strategies, no studies detailing these specific aspects of "this compound" were found. This suggests that the compound may be a novel chemical entity that has not yet been extensively studied, or that research pertaining to it is proprietary and not publicly disclosed. Without foundational research identifying the compound's biological activity, it is not possible to provide a scientifically accurate and detailed analysis of its molecular mechanisms of action.
Therefore, the subsequent sections of the requested article, including "Molecular Mechanistic Studies and Target Interaction Dynamics," cannot be developed at this time due to the lack of available scientific data. Further research and publication on "this compound" would be required to enable a thorough examination of its biochemical and cellular effects.
Future Research Directions and Advanced Derivative Design
Exploration of Novel Functional Group Combinations for Enhanced Molecular Properties
Future research will focus on the systematic exploration of novel functional group combinations to improve the physicochemical and pharmacological properties of 4-Cyclopropoxy-5-isopropylpicolinamide. The goal is to identify substituents that can enhance target affinity, selectivity, and metabolic stability. Key areas of investigation will include the introduction of bioisosteric replacements for existing functional groups and the exploration of a wider range of substituents at various positions on the picolinamide (B142947) scaffold.
| Position | Current Group | Proposed Modifications | Potential Benefits |
| 4 | Cyclopropoxy | Methoxy, Ethoxy, Difluoromethoxy | Improved metabolic stability, altered lipophilicity |
| 5 | Isopropyl | Cyclobutyl, tert-Butyl, Phenyl | Enhanced target binding, modulation of steric interactions |
| Amide | Unsubstituted | Methyl, Ethyl, Cyclopropyl (B3062369) | Increased cell permeability, reduced susceptibility to hydrolysis |
Strategies for Chiral Synthesis and Stereoisomer Evaluation of Picolinamide Derivatives
Many biologically active molecules are chiral, and their different stereoisomers can exhibit distinct pharmacological and toxicological profiles. Future work will involve the development of efficient stereoselective synthetic routes to access individual enantiomers and diastereomers of this compound and its derivatives. Subsequent evaluation of these pure stereoisomers will be crucial to identify the most active and safest isomer for further development.
Development of Prodrug Strategies for Enhanced Molecular Delivery to Specific Biological Compartments
To improve the delivery of this compound to its site of action and to overcome potential pharmacokinetic limitations, the development of prodrugs represents a promising strategy. This involves chemically modifying the parent compound to create an inactive form that is converted to the active drug within the body. Prodrug approaches can be designed to enhance solubility, increase bioavailability, and achieve targeted delivery to specific tissues or organs.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. In the context of this compound, AI and ML algorithms can be employed to:
Predict the biological activity and physicochemical properties of virtual compounds.
Identify novel scaffolds and substituent patterns with a high probability of success.
Optimize synthetic routes for increased efficiency and yield.
Analyze large datasets from high-throughput screening to identify structure-activity relationships.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Cyclopropoxy-5-isopropylpicolinamide, and how do reaction conditions influence yield and purity?
- Methodological Answer: Common synthetic routes involve nucleophilic substitution at the picolinamide core, with cyclopropoxy and isopropyl groups introduced via alkylation or coupling reactions. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst selection (e.g., palladium-based catalysts for cross-coupling). Yield optimization requires monitoring reaction progress via HPLC or TLC, while purity is assessed using NMR (¹H/¹³C) and LC-MS .
- Example Table:
| Step | Reagents/Conditions | Key Outcome |
|---|---|---|
| 1 | Cyclopropanol, K₂CO₃, DMF, 100°C | Cyclopropoxy group introduction (85% yield) |
| 2 | Isopropyl bromide, Pd(PPh₃)₄, THF | Isopropyl functionalization (72% yield) |
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer: Accelerated stability studies should be conducted using forced degradation protocols:
- Acidic/alkaline hydrolysis: Expose the compound to 0.1M HCl/NaOH at 37°C for 24–72 hours.
- Thermal stress: Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks.
- Analyze degradation products via UPLC-QTOF-MS and compare with stability-indicating assays (e.g., USP guidelines) .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer: Use target-specific assays such as:
- Enzyme inhibition assays: Measure IC₅₀ values against kinases or proteases via fluorescence polarization.
- Cell viability assays: Employ MTT or ATP-luminescence in cancer cell lines (e.g., HepG2, MCF-7).
- Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves .
II. Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound be systematically resolved?
- Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design replication studies:
- Compare assay conditions (e.g., cell passage number, serum concentration) across conflicting studies.
- Perform meta-analysis using fixed- or random-effects models to quantify heterogeneity.
- Use Bayesian statistics to assess the probability of true effect size versus experimental noise .
Q. What computational strategies are effective for predicting the binding affinity of this compound to non-canonical targets?
- Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (GROMACS):
- Step 1: Generate 3D conformers of the compound using quantum mechanics (DFT/B3LYP).
- Step 2: Screen against homology-modeled targets (e.g., orphan GPCRs) with flexible side-chain sampling.
- Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How can researchers design a PICO(T)-framed study to evaluate this compound’s efficacy in neurodegenerative models?
- Methodological Answer:
- Population (P): Transgenic murine models of Alzheimer’s (e.g., APP/PS1).
- Intervention (I): Oral administration of 10 mg/kg/day for 8 weeks.
- Comparison (C): Vehicle control vs. donepezil (standard therapy).
- Outcome (O): Cognitive improvement (Morris water maze) and Aβ plaque reduction (histopathology).
- Time (T): 12-week endpoint.
- Use blinded randomization and power analysis (α=0.05, β=0.2) to determine sample size .
Q. What experimental controls are critical when investigating off-target effects of this compound in transcriptomic studies?
- Methodological Answer:
- Technical controls: Include spike-in RNAs (e.g., ERCC standards) to normalize batch effects.
- Biological controls: Use isogenic cell lines (CRISPR-generated knockouts) to isolate compound-specific effects.
- Data analysis: Apply Benjamini-Hochberg correction for false discovery rate (FDR < 0.1) in RNA-seq pipelines .
III. Methodological Frameworks
Q. How to apply the SPIDER framework for qualitative analysis of this compound’s mechanism of action?
- Methodological Answer:
- Sample (S): Primary neurons treated with 1–10 µM compound.
- Phenomenon of Interest (PI): Changes in synaptic protein expression (e.g., PSD-95).
- Design (D): Longitudinal vs. cross-sectional proteomic profiling.
- Evaluation (E): Semi-structured interviews with domain experts to interpret pathways.
- Research Type (R): Mixed-methods (LC-MS/MS + thematic analysis) .
IV. Data Interpretation
Q. What statistical methods are recommended for dose-response synergy studies involving this compound and adjuvant therapies?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
